
2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide, also known as BPEC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of amides and has been shown to exhibit promising activity against various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Research on derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including compounds similar to "2-(2-Bromophenyl)-N-(2-chloroethyl)acetamide", has provided new powder diffraction data. These compounds are potential pesticides, characterized by X-ray powder diffraction, highlighting their applications in the development of agricultural chemicals (Olszewska, Pikus, & Tarasiuk, 2008).
Supramolecular Assembly
The study of crystal structures of halogenated acetamide derivatives, including N-(2-chlorophenyl) acetamide, demonstrates the influence of C–H···O and C–H···X (X = Cl/Br) hydrogen bonds on the formation of three-dimensional architectures. This research contributes to understanding the supramolecular assembly of acetamide derivatives and their potential in material science (Hazra et al., 2014).
Chemical Synthesis
The Suzuki-Miyaura cross-coupling method was applied to the synthesis of N-(2-Vinylphenyl)acetamide from N-(2-Bromophenyl)acetamide, showcasing the compound's role in organic synthesis. This technique underscores the compound's utility in creating complex organic molecules, potentially for pharmaceutical applications (Cottineau, Kessler, & O’Shea, 2006).
Antioxidant Activity
A 1-amidoalkyl-2-naphthol derivative, structurally related to "this compound", demonstrated significant free radical scavenging activity. This study, which includes quantum chemistry calculations, suggests potential applications of such compounds in developing antioxidant agents (Boudebbous et al., 2021).
Pharmacological Potential
Although excluding direct applications in drug use and dosage, the research on acetamide derivatives indicates a broader interest in exploring these compounds for their pharmacological potential. The synthesis and pharmacological assessment of novel acetamide derivatives, aiming for cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, highlight the versatility and significance of these compounds in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).
properties
IUPAC Name |
2-(2-bromophenyl)-N-(2-chloroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-4-2-1-3-8(9)7-10(14)13-6-5-12/h1-4H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEMOLWCUDLXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

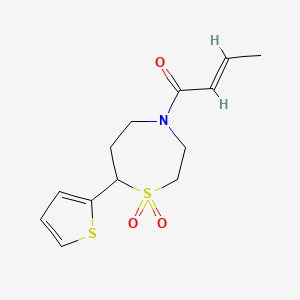

![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2385578.png)
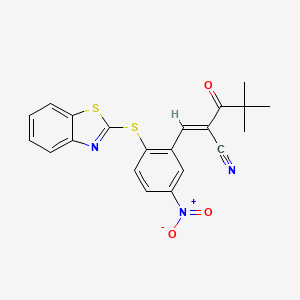
![4-(2-chlorobenzyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2385581.png)
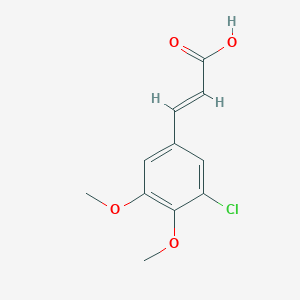
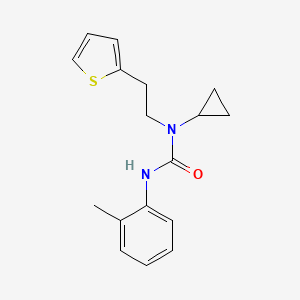
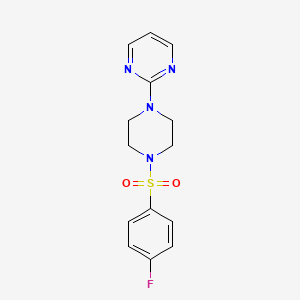
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)
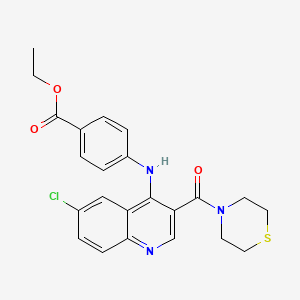
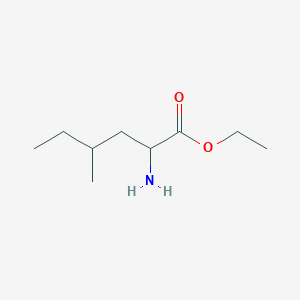
![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)

